molecular formula C16H17N3O B10912665 N'-[(2Z)-4-phenylbutan-2-ylidene]pyridine-4-carbohydrazide

N'-[(2Z)-4-phenylbutan-2-ylidene]pyridine-4-carbohydrazide

Cat. No.: B10912665
M. Wt: 267.33 g/mol
InChI Key: PMFUUBIYXBDSFI-AQTBWJFISA-N
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Description

N’~4~-[(Z)-1-METHYL-3-PHENYLPROPYLIDENE]ISONICOTINOHYDRAZIDE is a hydrazone derivative known for its potential applications in medicinal chemistry, particularly in the treatment of tuberculosis This compound is derived from isonicotinic acid hydrazide, commonly known as isoniazid, which is a well-known anti-tuberculosis drug

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’~4~-[(Z)-1-METHYL-3-PHENYLPROPYLIDENE]ISONICOTINOHYDRAZIDE typically involves the condensation reaction between isonicotinic acid hydrazide and an appropriate aldehyde or ketone. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

Isonicotinic acid hydrazide+Aldehyde/KetoneN’ 4 -[(Z)-1-METHYL-3-PHENYLPROPYLIDENE]ISONICOTINOHYDRAZIDE+Water\text{Isonicotinic acid hydrazide} + \text{Aldehyde/Ketone} \rightarrow \text{N'~4~-[(Z)-1-METHYL-3-PHENYLPROPYLIDENE]ISONICOTINOHYDRAZIDE} + \text{Water} Isonicotinic acid hydrazide+Aldehyde/Ketone→N’ 4 -[(Z)-1-METHYL-3-PHENYLPROPYLIDENE]ISONICOTINOHYDRAZIDE+Water

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts such as acetic acid can also enhance the reaction rate and efficiency.

Types of Reactions:

    Oxidation: N’~4~-[(Z)-1-METHYL-3-PHENYLPROPYLIDENE]ISONICOTINOHYDRAZIDE can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the hydrazone back to the corresponding hydrazide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Isonicotinic acid hydrazide.

    Substitution: Various substituted hydrazones.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis.

    Medicine: Explored as a potential anti-tuberculosis agent with improved efficacy and reduced toxicity compared to isoniazid.

    Industry: Utilized in the synthesis of other pharmacologically active compounds.

Mechanism of Action

The mechanism of action of N’~4~-[(Z)-1-METHYL-3-PHENYLPROPYLIDENE]ISONICOTINOHYDRAZIDE involves its interaction with the bacterial enzyme enoyl-acyl carrier protein reductase (InhA), which is crucial for the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis. By inhibiting this enzyme, the compound disrupts the cell wall synthesis, leading to bacterial cell death.

Comparison with Similar Compounds

    Isonicotinic acid hydrazide (Isoniazid): The parent compound, widely used as an anti-tuberculosis drug.

    N’~4~-[(Z)-1-METHYL-2-PHENYLPROPYLIDENE]ISONICOTINOHYDRAZIDE: A similar hydrazone derivative with a different substitution pattern on the phenyl ring.

Uniqueness: N’~4~-[(Z)-1-METHYL-3-PHENYLPROPYLIDENE]ISONICOTINOHYDRAZIDE is unique due to its enhanced biological activity and reduced toxicity compared to isoniazid

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

N-[(Z)-4-phenylbutan-2-ylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C16H17N3O/c1-13(7-8-14-5-3-2-4-6-14)18-19-16(20)15-9-11-17-12-10-15/h2-6,9-12H,7-8H2,1H3,(H,19,20)/b18-13-

InChI Key

PMFUUBIYXBDSFI-AQTBWJFISA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=NC=C1)/CCC2=CC=CC=C2

Canonical SMILES

CC(=NNC(=O)C1=CC=NC=C1)CCC2=CC=CC=C2

Origin of Product

United States

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